1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a chemical compound belonging to the class of imidazoquinolines, which are known for their diverse biological activities, particularly in immunomodulation. This compound is structurally characterized by the presence of an imidazole ring fused to a quinoline moiety, with an isobutyl group and an N-oxide functional group. It has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a precursor in the synthesis of other biologically active compounds like Imiquimod.
1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide can be derived from various synthetic routes involving the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline. It is classified as a nitrogen-containing heterocyclic compound. The compound has been referenced in several patents and scientific literature, highlighting its relevance in pharmaceutical chemistry and synthetic organic chemistry.
The synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide typically involves the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline using oxidizing agents such as meta-chloroperbenzoic acid or peracetic acid.
A common method involves dissolving 1-isobutyl-1H-imidazo[4,5-c]quinoline in an appropriate solvent (e.g., ethyl acetate) and adding the oxidizing agent gradually. The reaction is usually conducted at temperatures ranging from 20°C to 80°C, with monitoring via thin-layer chromatography to ensure completion. Once the reaction is complete, the product can be purified by forming hydrochloride salts or through recrystallization techniques .
The molecular formula for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is C13H14N2O. Its structure features a fused imidazole and quinoline ring system with an isobutyl side chain and an N-oxide group.
The compound's molecular weight is approximately 218.27 g/mol. The presence of the N-oxide functional group contributes to its reactivity and potential biological activity.
The primary reaction involving 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide includes its conversion into various derivatives through nucleophilic substitutions or acylation reactions. For instance, it can react with acetic anhydride to yield derivatives with enhanced biological properties .
In laboratory settings, these reactions are typically performed under controlled conditions to optimize yield and purity. The use of solvents like dichloromethane for extraction and purification steps is common.
The mechanism of action for compounds like 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide often involves modulation of immune responses. This compound acts as a toll-like receptor 7 agonist, stimulating the immune system to produce cytokines that enhance local immune responses against tumors or viral infections.
Studies have shown that such compounds can activate dendritic cells and promote T-cell responses, making them valuable in vaccine development and cancer therapy.
1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide typically appears as a pale yellow solid. Its melting point and solubility profiles are influenced by its molecular structure but specific values may vary based on purity and crystallization methods.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile is characterized by the presence of the N-oxide group which can participate in further chemical transformations.
This compound finds applications primarily in medicinal chemistry as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its derivatives have been explored for use in treating skin conditions (e.g., Imiquimod) and enhancing immune responses against cancerous cells. Research continues to explore its efficacy in various pharmaceutical formulations aimed at immunotherapy.
1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is the systematic IUPAC name for this heterocyclic compound, reflecting its core quinoline ring fused with an imidazole moiety at positions 4 and 5, an N-oxide group at position 5, and an isobutyl substituent on the imidazole ring nitrogen [3] [4]. The compound is formally classified as a 5-oxide derivative, indicating the N-oxide functionalization specifically at the quinoline nitrogen (N5 position) [6].
Table 1: Synonyms and Registry Identifiers | Synonym | Registry Number | Source/Context | |-----------------------------|----------------------|----------------------| | Desaminoimiquimod N-Oxide | 99010-63-6 [10] | Pharmacopeial impurity standard | | Imiquimod Related Compound B | 99010-63-6 [10] | USP designation | | 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-5-ium-5-olate | 99010-63-6 [3] | Tautomeric representation | | 1-(2-Methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium | 182500-26-1 [3] | IUPAC ionic form | | 1H-Imidazo[4,5-c]quinoline, 1-(2-methylpropyl)-, 5-oxide | 99010-63-6 [4] | Index name |
The term "Desaminoimiquimod N-Oxide" arises from its structural relationship to imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine), where it lacks the 4-amino group and features N-oxidation [4] [6]. Pharmacopeial standards (USP, LGC) consistently designate it as "Imiquimod Related Compound B," reflecting its status as a synthetic intermediate or potential degradation product of the drug imiquimod [10].
The molecular formula C₁₄H₁₅N₃O (molecular weight: 241.29 g/mol) defines its elemental composition, confirmed by high-resolution mass spectrometry with a monoisotopic mass of 241.1215 Da [3] [4]. The compound is a solid at room temperature, with a melting point range of 493–495 K (220–222°C) observed during its synthesis via methoxide substitution of the corresponding 4-chloro precursor [2]. While experimental logP data is unavailable in the search results, its structure suggests moderate lipophilicity due to the aromatic system balanced by the polar N-oxide group.
Key structural identifiers include:
CC(C)Cn1cnc2c[n+]([O-])c3ccccc3c12
[4] [6] InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
[6] The isobutyl group ((CH₂)₂CH(CH₃)₂) contributes to the compound’s hydrophobic character, while the N-oxide introduces polarity and hydrogen-bonding capability, influencing its solubility and crystal packing behavior [2] [6]. The compound is typically handled as a neat solid and requires storage at +5°C for stability [6].
Single-crystal X-ray diffraction analysis reveals that 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide crystallizes in a monoclinic system with the space group P2₁/c [2]. The unit cell parameters are:
Table 2: Crystallographic Parameters | Parameter | Value | |---------------|------------| | a | 7.4196 (8) Å | | b | 18.910 (2) Å | | c | 10.4112 (14) Å | | β | 110.568 (2)° | | Volume | 1367.6 (3) ų | | Z | 4 | | Density (calc.) | 1.240 Mg/m³ | | Temperature | 297 K |
The fused 1H-imidazo[4,5-c]quinoline ring system exhibits near-planarity, with a maximum atomic deviation of 0.036 Å at atom C8 [2]. The isobutyl substituent adopts a conformation almost perpendicular to the ring plane, evidenced by torsion angles C10—N3—C11—C12 = −99.77(16)° and C7—N3—C11—C12 = 79.71(17)° [2]. This orientation minimizes steric clashes between the isobutyl group and the quinoline hydrogen atoms.
Intermolecular C10—H10A⋯O1 hydrogen bonds (D⋯A distance = 3.3052(16) Å, angle ≈169°) link molecules into infinite chains along the crystallographic c-axis [2]. These interactions stabilize the crystal lattice and contribute to the compound’s relatively high melting point. The absence of π-π stacking interactions suggests that van der Waals forces and hydrogen bonding dominate the solid-state packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit chemical shift assignments are not fully detailed in the search results, the compound's structural analogs provide context. The quaternary carbon at the N-oxide position (C5) is expected downfield beyond δ 140 ppm in ¹³C NMR, consistent with electron withdrawal by the oxygen atom [8]. The isobutyl methylene protons (N-CH₂-) should appear near δ 4.0–4.5 ppm in ¹H NMR, while the methine proton (CH(CH₃)₂) resonates near δ 2.5 ppm. Aromatic protons typically span δ 7.5–9.0 ppm for the quinoline and imidazole rings [8] [9].
Mass Spectrometry (MS)
Electrospray ionization (ESI) or electron impact (EI) mass spectra exhibit a prominent molecular ion peak at m/z 241.1215 [M]⁺, corresponding to C₁₄H₁₅N₃O [4]. Fragmentation patterns likely involve:
Infrared (IR) Spectroscopy
The N-oxide functional group is characterized by a strong absorption band between 1150–1300 cm⁻¹ (N→O stretch), distinct from carbonyl or nitro groups [8] [9]. Aromatic C-H stretches appear near 3050 cm⁻¹, while aliphatic C-H stretches from the isobutyl group occur at 2900–3000 cm⁻¹. Fingerprint region absorptions below 1600 cm⁻¹ confirm the fused ring skeleton.
Table 3: Key Spectroscopic Markers | Technique | Key Assignments | |---------------|---------------------| | ¹H NMR | δ 4.0–4.5 ppm (N-CH₂-), δ 2.5 ppm (CH(CH₃)₂), δ 7.5–9.0 ppm (aromatic H) | | ¹³C NMR | δ >140 ppm (C5, N-oxide), δ 50–55 ppm (N-CH₂-), δ 25–30 ppm (CH(CH₃)₂) | | IR | 1150–1300 cm⁻¹ (N→O), 2900–3000 cm⁻¹ (aliphatic C-H), 3050 cm⁻¹ (aromatic C-H) | | MS | m/z 241.1215 [M]⁺, 225 [M - O]⁺, 170 [M - C₄H₉]⁺ |
UV-Vis Spectroscopy
The conjugated aromatic system exhibits strong absorption in the UV region, with π→π* transitions expected near 250–350 nm. The N-oxide group may induce a bathochromic shift compared to the non-oxidized parent compound [7].
Table 4: Compound Names Mentioned | Compound Name | Context | |-----------------------------------|--------------------------------| | 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | Primary compound | | Desaminoimiquimod N-Oxide | Pharmacological analog | | Imiquimod Related Compound B | Pharmacopeial standard | | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Synthetic precursor [9] | | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | Structural analog [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: